molecular formula C9H20O4S B1251520 (2S)-2,6-dimethylheptyl hydrogen sulfate

(2S)-2,6-dimethylheptyl hydrogen sulfate

Cat. No.: B1251520
M. Wt: 224.32 g/mol
InChI Key: LICTUMJMBMBMQH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,6-dimethylheptyl hydrogen sulfate is the (S)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2S)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2R)-2,6-dimethylheptyl hydrogen sulfate.

Scientific Research Applications

Marine Biology and Ecology

(2S)-2,6-Dimethylheptyl hydrogen sulfate has been identified in marine organisms, such as ascidians. In a study by Rosa et al. (1997), this compound was isolated from a marine ascidian and analyzed for its cytotoxicity. It demonstrated cytotoxic effects in certain bioassays, suggesting potential ecological roles or applications in understanding marine biodiversity and chemical ecology (Rosa et al., 1997).

Biochemical Research

In biochemical research, understanding the pathways and mechanisms of related compounds is crucial. For example, studies on hydrogen sulfide (H2S) pathways, to which this compound is structurally related, have been conducted. Brancaleone et al. (2016) explored how d-Penicillamine, a structurally similar compound to cysteine, impacts the H2S pathway, highlighting the importance of structural analogs in biochemical research (Brancaleone et al., 2016).

Pharmacological Research

Although excluding direct drug use and dosage, the understanding of this compound's role in broader pharmacological contexts is valuable. Bełtowski (2015) discussed the significance of hydrogen sulfide in pharmacology, providing insight into how structurally related compounds might be studied for their physiological roles and therapeutic potential (Bełtowski, 2015).

Environmental and Health Implications

Research into compounds like this compound can have environmental and health implications. Attene-Ramos et al. (2007) studied hydrogen sulfide's genotoxicity, which could provide a framework for understanding the environmental and health impacts of structurally or functionally related compounds (Attene-Ramos et al., 2007).

Properties

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

[(2S)-2,6-dimethylheptyl] hydrogen sulfate

InChI

InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m0/s1

InChI Key

LICTUMJMBMBMQH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)COS(=O)(=O)O

Canonical SMILES

CC(C)CCCC(C)COS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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